molecular formula C20H20N2NaO5S B13448080 Desmethyl Nafcillin Sodium Salt

Desmethyl Nafcillin Sodium Salt

Cat. No.: B13448080
M. Wt: 423.4 g/mol
InChI Key: RUVCZVUDVRMREH-GDUZTWOJSA-N
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Description

Desmethyl Nafcillin Sodium Salt is a derivative of Nafcillin, a semi-synthetic antibiotic related to penicillin. It is a beta-lactamase-resistant penicillin used to treat infections caused by penicillinase-producing staphylococci . This compound is particularly significant in the medical field due to its resistance to beta-lactamase enzymes, which makes it effective against certain resistant bacterial strains.

Preparation Methods

Synthetic Routes and Reaction Conditions

Desmethyl Nafcillin Sodium Salt is synthesized from 6-amino-penicillanic acid. The synthesis involves the acylation of 6-amino-penicillanic acid with 2-ethoxy-1-naphthoyl chloride under basic conditions to form Nafcillin. The desmethyl derivative is then obtained by demethylation of Nafcillin .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar synthetic routes. The process includes the preparation of intermediates, followed by purification and crystallization to obtain the final product. The sodium salt form is achieved by neutralizing the acid form with sodium hydroxide .

Chemical Reactions Analysis

Types of Reactions

Desmethyl Nafcillin Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound .

Scientific Research Applications

Desmethyl Nafcillin Sodium Salt has a wide range of applications in scientific research:

Mechanism of Action

Desmethyl Nafcillin Sodium Salt exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

  • Methicillin
  • Oxacillin
  • Cloxacillin
  • Dicloxacillin

Uniqueness

Desmethyl Nafcillin Sodium Salt is unique due to its enhanced resistance to beta-lactamase enzymes compared to other penicillin derivatives. This makes it particularly effective against beta-lactamase-producing staphylococci .

Properties

Molecular Formula

C20H20N2NaO5S

Molecular Weight

423.4 g/mol

InChI

InChI=1S/C20H20N2O5S.Na/c1-20(2)15(19(25)26)22-17(24)14(18(22)28-20)21-16(23)13-11-7-5-4-6-10(11)8-9-12(13)27-3;/h4-9,14-15,18H,1-3H3,(H,21,23)(H,25,26);/t14-,15+,18-;/m1./s1

InChI Key

RUVCZVUDVRMREH-GDUZTWOJSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=C(C=CC4=CC=CC=C43)OC)C(=O)O)C.[Na]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC4=CC=CC=C43)OC)C(=O)O)C.[Na]

Origin of Product

United States

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